molecular formula C21H31N3O4 B5415916 3-{2-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

3-{2-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No. B5415916
M. Wt: 389.5 g/mol
InChI Key: PWCFVRMDOMCMIC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered cyclic ether . It also has an amide group (-CONH2), which is a common functional group in biochemistry, as it is found in proteins.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tetrahydro-2H-pyran-4-yl group could potentially be introduced via a multicomponent reaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might be hydrolyzed under acidic or basic conditions. The tetrahydro-2H-pyran-4-yl group could potentially undergo reactions at the ether oxygen or at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, handling of complex organic molecules requires precautions to prevent ingestion, inhalation, or skin contact .

properties

IUPAC Name

3-[2-[ethyl(oxan-4-yl)amino]-2-oxoethyl]-N,N,4-trimethyl-2,3-dihydro-1,4-benzoxazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-5-24(16-8-10-27-11-9-16)20(25)13-17-14-28-19-7-6-15(21(26)22(2)3)12-18(19)23(17)4/h6-7,12,16-17H,5,8-11,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCFVRMDOMCMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C(=O)CC2COC3=C(N2C)C=C(C=C3)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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